4-Bromo-2-chloro-6-nitrobenzoic acid
Description
4-Bromo-2-chloro-6-nitrobenzoic acid is a substituted benzoic acid derivative with the molecular formula C₇H₃BrClNO₄ and a calculated molecular weight of 280.46 g/mol. It features bromo (Br), chloro (Cl), and nitro (NO₂) substituents at the 4-, 2-, and 6-positions, respectively, on the aromatic ring. The nitro group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid group (pKa ≈ 1.5–2.0, estimated from analogous nitrobenzoic acids) compared to unsubstituted benzoic acid (pKa ≈ 4.2). This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or coordination chemistry due to its reactive halogen and nitro groups .
Properties
IUPAC Name |
4-bromo-2-chloro-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVKGDUOOHBRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-chloro-6-nitrobenzoic acid typically involves the nitration of 4-bromo-2-chlorobenzoic acid with nitric acid and sulfuric acid. The resulting product is then purified using recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromo-2-chloro-6-nitrobenzoic acid undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group into the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents such as hydrogen gas or metal hydrides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-2-chloro-6-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its cytotoxicity in various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential enzymes. Its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table compares 4-bromo-2-chloro-6-nitrobenzoic acid with structurally related compounds, highlighting substituent positions, molecular properties, and applications:
Biological Activity
4-Bromo-2-chloro-6-nitrobenzoic acid (BCNBA) is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BCNBA, detailing its mechanisms, research findings, and applications.
- Molecular Formula : C7H3BrClNO4
- Molecular Weight : 246.46 g/mol
- Physical State : Yellow crystalline solid
- Solubility : Soluble in organic solvents
The biological activity of BCNBA is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
-
Antimicrobial Activity :
- BCNBA exhibits antimicrobial properties by disrupting bacterial cell walls and inhibiting essential enzymes necessary for bacterial survival. This leads to cell lysis and death of the bacteria.
- Anticancer Activity :
Antimicrobial Studies
A study conducted on the antimicrobial effects of BCNBA demonstrated significant inhibition of bacterial growth against several strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Studies
In vitro studies have shown that BCNBA exhibits cytotoxic effects on various cancer cell lines. For example:
- Breast Cancer Cells (MCF-7) : BCNBA induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
- Colon Cancer Cells (HT-29) : The compound showed a reduction in cell viability by approximately 70% at a concentration of 20 µM.
These findings suggest that BCNBA may serve as a lead compound for developing new anticancer therapies.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical study evaluated the efficacy of BCNBA in combination with standard antibiotics against resistant strains of bacteria. The results showed enhanced effectiveness when BCNBA was used alongside antibiotics, indicating its potential role as an adjuvant therapy. -
Case Study on Cancer Treatment :
A preclinical trial investigated the effects of BCNBA on tumor growth in xenograft models. Results revealed that treatment with BCNBA significantly reduced tumor size compared to control groups, supporting its potential as a novel anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
